![molecular formula C22H15ClN4O2 B2471300 4-{[3-(2-氯苄基)-2,4-二氧代-3,4-二氢吡啶并[2,3-d]嘧啶-1(2H)-基]甲基}苯甲腈 CAS No. 902965-32-6](/img/structure/B2471300.png)

4-{[3-(2-氯苄基)-2,4-二氧代-3,4-二氢吡啶并[2,3-d]嘧啶-1(2H)-基]甲基}苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

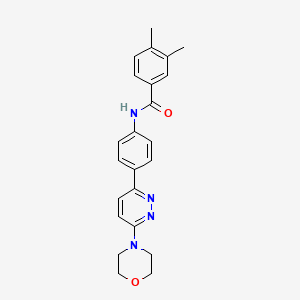

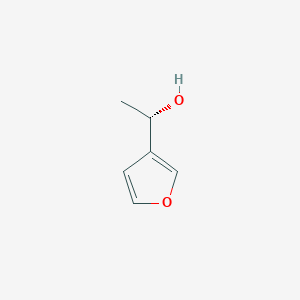

4-{[3-(2-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]methyl}benzonitrile is a useful research compound. Its molecular formula is C22H15ClN4O2 and its molecular weight is 402.84. The purity is usually 95%.

BenchChem offers high-quality 4-{[3-(2-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]methyl}benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{[3-(2-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]methyl}benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

相关化合物的合成

化合物4-{[3-(2-氯苄基)-2,4-二氧代-3,4-二氢吡啶并[2,3-d]嘧啶-1(2H)-基]甲基}苯甲腈,尽管没有直接提到,但与研究其合成方法和结构特征的化合物密切相关。例如,类似的化合物已被合成作为生产二芳基嘧啶HIV-1逆转录酶抑制剂及其衍生物的中间体。一个值得注意的合成涉及从2-硫尿嘧啶开始的三步产率过程,导致4-((4-氯嘧啶-2-基)氨基)苯甲腈的产生(居秀丽,2015)。

结构和光谱分析

具有类似嘧啶结构的化合物已经过详细的结构分析。值得注意的是,尿嘧啶衍生物已被合成和表征,其晶体结构使用X射线衍射确定。这些研究揭示了对它们的分子结构和相互作用的重要见解,例如N-H···O分子间氢键的形成(姚婷等,2013)。这些结构见解对于理解具有类似嘧啶核心的化合物的分子相互作用和稳定性至关重要。

电化学和光谱性质

对包含周围氧化还原活性基团核心和核碱基的新型化合物的研究显示出显着的电化学和光谱性质。这些化合物的紫外和循环伏安法(CV)分析揭示了独特且显着的性质,展示了嘧啶衍生物在各种应用中的潜力(S. Asaftei 等,2011)。

抗菌活性

与所述化学物质结构相关的化合物已被合成并评估其抗菌活性。在一项研究中,1-(3-氨基-5-氯-2, 3-二氢-1-苯并呋喃-2-基)乙烷-1-酮[2, 1-b]-呋喃的衍生物表现出显着的抗菌和抗真菌活性,表明类似化合物的潜在生物医学应用(Mahesh K. Kumar 等,2022)。

作用机制

Target of Action

CCG-31495, also known as F6548-1950, is a small-molecule inhibitor that primarily targets the RhoA transcriptional signaling pathway . The RhoA pathway plays a crucial role in various cellular functions, including cell adhesion, migration, invasion, and proliferation .

Mode of Action

CCG-31495 acts downstream of Rho, blocking the transcription stimulated by the serum response factor (SRF) and its coactivator, megakaryoblastic leukemia 1 (MKL1) . This inhibition disrupts the Rho/SRF pathway, which is involved in various cellular processes .

Biochemical Pathways

CCG-31495 specifically inhibits the Rho pathway-mediated signaling and activation of serum response factor (SRF) transcription . It acts at or downstream of MLK1 and upstream of SRF . This inhibition affects the Rho/SRF pathway, leading to changes in various cellular functions and biochemical pathways .

Pharmacokinetics

The study of drug disposition in the human body is an integral part of drug development and rational pharmacotherapy .

Result of Action

CCG-31495 has been shown to modulate mitochondrial functions . It inhibits the transcription of SRF/p49 and PGC-1α, β, resulting in the downregulation of mitochondrial genes, leading to the repression of mitochondrial oxidative phosphorylation and overall ATP reduction . Additionally, CCG-31495 has been found to have inhibitory effects on cellular events triggered by MRTF-A activation, including serum response factor-mediated gene expression and cell migration .

Action Environment

It is known that various environmental factors can influence the action of chemical compounds

属性

IUPAC Name |

4-[[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN4O2/c23-19-6-2-1-4-17(19)14-27-21(28)18-5-3-11-25-20(18)26(22(27)29)13-16-9-7-15(12-24)8-10-16/h1-11H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFGOJWSFEQBMBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[3-(2-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]methyl}benzonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-difluorophenyl)methanone](/img/structure/B2471218.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile](/img/structure/B2471223.png)

![N-(3,4-dimethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2471224.png)

![2-(4-methoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2471226.png)

![3-((4-fluorobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2471227.png)

![Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B2471230.png)

![Ethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2471234.png)

![3-allyl-4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide](/img/structure/B2471238.png)

![1-(3,5-dimethylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole](/img/structure/B2471240.png)